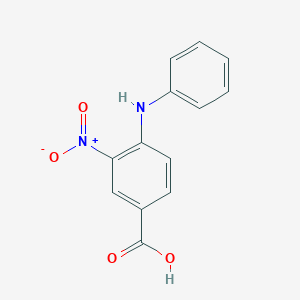

4-Anilino-3-nitrobenzoic acid

説明

Contextual Significance of Anilino-Nitrobenzoic Acid Derivatives in Organic Synthesis and Medicinal Chemistry

Anilino-nitrobenzoic acid derivatives represent a class of compounds with considerable importance in both the synthesis of complex organic molecules and the discovery of new therapeutic agents. The strategic placement of the amino and nitro functional groups on the benzoic acid core imparts unique chemical reactivity and biological properties to these molecules.

In organic synthesis, these derivatives serve as versatile building blocks. The presence of the carboxylic acid, a secondary amine, and a nitro group allows for a wide array of chemical transformations. For instance, the Ullmann condensation, a copper-catalyzed reaction, is a classical method for synthesizing N-arylanthranilic acids, which are structurally related to anilino-nitrobenzoic acids. tandfonline.comwikipedia.org This reaction typically involves the coupling of an aryl halide with an amine. wikipedia.org Modifications to the traditional Ullmann reaction, such as the use of ionic liquids or microwave assistance, have been developed to improve reaction conditions and yields. researchgate.net The resulting N-arylanthranilic acid derivatives are crucial precursors for the synthesis of acridinones, a class of compounds with a broad spectrum of biological effects. tandfonline.com

From a medicinal chemistry perspective, the anilino-nitrobenzoic acid scaffold is a key feature in various biologically active molecules. The nitro group, being an electron-withdrawing group, can influence the acidity and reactivity of the molecule. nbinno.comontosight.ai Derivatives of anilino-nitrobenzoic acid have been investigated for a range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties. ontosight.ai For example, o-anilino benzoic acid derivatives have been explored for their potential in preventing and treating tumors and inflammatory conditions. google.com The ability of these compounds to interact with biological targets such as enzymes and receptors makes them attractive candidates for drug discovery programs. ontosight.airesearchgate.net

Scope and Objectives of Academic Inquiry Pertaining to 4-Anilino-3-nitrobenzoic Acid

The academic inquiry into this compound is driven by the need to understand its fundamental chemical properties, develop efficient synthetic routes, and explore its potential applications. The molecular formula of this compound is C13H10N2O4. ontosight.aiuni.lu

Key research objectives include:

Synthesis and Characterization: A primary focus is the development of efficient and scalable methods for the synthesis of this compound. This often involves the reaction of 4-chloro-3-nitrobenzoic acid with aniline (B41778). nih.gov Detailed characterization of the synthesized compound using techniques such as NMR, HPLC, and mass spectrometry is crucial to confirm its structure and purity. bldpharm.com

Exploration of Chemical Reactivity: Researchers are investigating the reactivity of the various functional groups present in the molecule. This includes studying reactions at the carboxylic acid, the secondary amine, and the nitro group to create a diverse library of derivatives.

Investigation of Biological Activity: A significant area of research is the evaluation of the biological properties of this compound and its derivatives. This involves screening for potential therapeutic applications, such as their use as enzyme inhibitors or as anticancer agents. ontosight.ai For instance, a derivative, 4-(but-3-enylamino)-3-nitro-benzoic acid, has been synthesized and its crystal structure analyzed. nih.gov

Below is a data table summarizing some of the key properties and research findings related to this compound and its precursors.

| Property/Finding | Details |

| Molecular Formula | C13H10N2O4 |

| Molecular Weight | 258.23 g/mol |

| Synthesis | Can be synthesized via the reaction of 3-nitrobenzoic acid with aniline. ontosight.ai Another route involves heating methyl 4-chloro-3-nitrobenzoate with distilled aniline. nih.gov |

| Precursor Synthesis | 3-Nitrobenzoic acid can be prepared by the nitration of benzoic acid. wikipedia.orgyoutube.com |

| Related Reactions | The Ullmann condensation is a key reaction for forming the C-N bond in related N-arylanthranilic acids. tandfonline.comwikipedia.org |

| Structural Analysis | The crystal structure of the related methyl 4-anilino-3-nitrobenzoate has been reported, revealing details about its molecular geometry and intermolecular interactions. nih.gov |

| Biological Interest | Investigated for potential antibacterial, anti-inflammatory, and anticancer properties. ontosight.ai |

Structure

2D Structure

特性

IUPAC Name |

4-anilino-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O4/c16-13(17)9-6-7-11(12(8-9)15(18)19)14-10-4-2-1-3-5-10/h1-8,14H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGUUCNPLYAGMNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396914 | |

| Record name | 4-anilino-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16927-49-4 | |

| Record name | 4-anilino-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 4 Anilino 3 Nitrobenzoic Acid

Established Synthetic Pathways for 4-Anilino-3-nitrobenzoic Acid

The synthesis of this compound primarily relies on nucleophilic aromatic substitution, a cornerstone of aromatic chemistry.

Nucleophilic Aromatic Substitution Reactions Utilizing Halogenated Nitrobenzoic Acid Precursors

The most common and industrially viable method for synthesizing this compound involves the reaction of a halogenated 3-nitrobenzoic acid with aniline (B41778). asianpubs.orgguidechem.com Typically, 4-chloro-3-nitrobenzoic acid is the precursor of choice. guidechem.com In this reaction, the aniline acts as a nucleophile, attacking the carbon atom bonded to the halogen. The presence of the electron-withdrawing nitro group ortho and para to the halogen activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the halide ion. libretexts.orgpressbooks.pub This reaction is a classic example of a nucleophilic aromatic substitution (SNAAr) mechanism, which proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. pressbooks.pubresearchgate.net

The general reaction is as follows:

A general representation of the addition-elimination mechanism in nucleophilic aromatic substitution.

Similarly, 4-fluoro-3-nitrobenzoic acid can be used as a starting material. nih.gov The fluorine atom, being the most electronegative halogen, is an excellent leaving group in nucleophilic aromatic substitutions, often leading to higher reaction rates compared to its chloro or bromo counterparts.

Optimization of Reaction Conditions and Yield Enhancement Strategies

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Key parameters that are often optimized include the solvent, temperature, and the presence of a base or catalyst.

Polar aprotic solvents such as dimethylformamide (DMF) are often employed to facilitate the reaction. asianpubs.org The temperature is a critical factor; for instance, the reaction between 4-chloro-3-nitrobenzoic acid and a methylamine (B109427) solution is heated to reflux to ensure the reaction goes to completion. guidechem.com

The addition of a base is crucial to neutralize the hydrohalic acid (e.g., HCl) formed during the reaction, which would otherwise protonate the aniline and render it non-nucleophilic. Common bases used include diisopropylethylamine (DIPEA). nih.gov In some industrial processes, an excess of the amine reactant itself can serve as the base.

To enhance the yield and purity, purification methods such as recrystallization are employed. For example, after the reaction, the product can be precipitated by acidifying the reaction mixture and then collected by filtration. guidechem.com

Table 1: Reaction Parameters for the Synthesis of 4-(Methylamino)-3-nitrobenzoic Acid guidechem.com

| Parameter | Value |

| Starting Material | 4-chloro-3-nitrobenzoic acid |

| Reagent | 30% Methylamine aqueous solution |

| Solvent | Water |

| Temperature | Reflux |

| Pressure | 3.0-4.0 MPa |

| Reaction Time | 17 min (in a continuous flow reactor) |

| Post-treatment | Acidification with acetic acid to precipitate the product |

Synthesis of Chemically Modified Derivatives of this compound

The versatile structure of this compound, with its carboxylic acid and nitro groups, allows for a wide range of chemical modifications, leading to the synthesis of various derivatives with potential applications in pharmaceuticals and materials science.

Esterification Reactions for Carboxyl Group Derivatization

The carboxylic acid group of this compound can be readily converted into an ester. This is typically achieved through Fischer esterification, where the acid is reacted with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. asianpubs.orgbond.edu.au For example, reacting this compound with methanol (B129727) or ethanol (B145695) yields the corresponding methyl or ethyl esters. asianpubs.orgnih.gov

Another method for esterification involves the use of thionyl chloride to first convert the carboxylic acid into a more reactive acyl chloride, which then readily reacts with an alcohol.

Table 2: Synthesis of Methyl 4-amino-3-nitrobenzoate via Fischer Esterification bond.edu.au

| Parameter | Value |

| Starting Material | 4-amino-3-nitrobenzoic acid |

| Reagent | Methanol |

| Catalyst | Sulfuric acid |

| Reaction Time | 1 hour |

| Purification | Liquid-liquid extraction |

Hydrazine (B178648) and Hydrazone Formation from Ester Intermediates

The ester derivatives of this compound are valuable intermediates for the synthesis of hydrazides and hydrazones. The ester can be reacted with hydrazine hydrate (B1144303) (N₂H₄·H₂O) to form the corresponding acyl hydrazide, 4-anilino-3-nitrobenzoyl hydrazine. google.com This reaction is typically carried out in an alcohol solvent.

These hydrazides can then be further reacted with aldehydes or ketones to form hydrazones, which are compounds containing the R₁R₂C=NNHR₃ functional group.

Cyclization Reactions Leading to Fused Heterocyclic Systems (e.g., Indolinones, Benzimidazoles)

The structure of this compound and its derivatives provides a scaffold for the synthesis of various fused heterocyclic systems.

Indolinones: The reductive cyclization of ortho-nitro-substituted aromatic compounds is a known method for synthesizing indolinones. researchgate.net While direct cyclization of this compound to an indolinone is less common, derivatives can be strategically designed to undergo such transformations. For example, a related reaction involves the reduction of o-nitrostyrenes to form indoles. researchgate.net

Benzimidazoles: Benzimidazoles are another important class of heterocyclic compounds that can be synthesized from derivatives of this compound. A common strategy involves the reduction of the nitro group to an amino group, creating an ortho-diamino functionality. This intermediate can then be cyclized with various reagents to form the benzimidazole (B57391) ring. For example, reacting the diamino derivative with an aldehyde or a carboxylic acid (or its derivative) in the presence of a dehydrating agent like polyphosphoric acid (PPA) can lead to the formation of 2-substituted benzimidazoles. tuiasi.roacs.orgnycu.edu.tw

A multi-step synthesis starting from 4-fluoro-3-nitrobenzoic acid has been reported to yield novel benzimidazole derivatives. nih.gov The process involves esterification, nucleophilic substitution with an amine, reduction of the nitro group, and finally, cyclization to form the benzimidazole ring. nih.gov

Exploration of Novel Synthetic Routes and Catalyst Applications

Research into the synthesis of this compound and related N-aryl anthranilic acids has led to the exploration of more efficient and environmentally benign methodologies. These investigations focus on improving reaction conditions, exploring new catalyst systems to enhance yields and reduce reaction times, and employing alternative energy sources like microwave irradiation.

One of the foundational methods for this type of C-N bond formation is the Ullmann condensation . This reaction traditionally uses a copper catalyst to couple an aryl halide with an amine. ajrconline.org A specific example involves the reaction of 4-chloro-3-nitrobenzoic acid with an aryl amine in a solvent like n-propanol, heated under reflux for an extended period. ajrconline.org While effective, this method often requires high temperatures and long reaction times.

A more contemporary approach is the Jourdan-Ullmann reaction , a variation of the Ullmann condensation. In a documented synthesis, 2-bromo-3-nitrobenzoic acid is reacted with aniline in the presence of copper(I) chloride and a catalytic amount of copper powder. rroij.com This reaction is carried out in a mixture of N-ethylmorpholine and 2,3-butanediol (B46004) at a more moderate temperature of 70°C, typically for 16 to 18 hours. rroij.com Another set of conditions for the Jourdan-Ullmann reaction involves heating 2-bromo-3-nitrobenzoic acid and aniline in dimethylformamide (DMF) with potassium carbonate at 90°C for 6 to 18 hours. google.com For a related compound, 2-((4-fluorophenyl)amino)-3-nitrobenzoic acid, this copper-promoted coupling reaction has been reported to achieve a high yield of 94%. rroij.com

The development of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination , has provided powerful alternatives for the formation of C-N bonds. These reactions often proceed under milder conditions and with greater functional group tolerance compared to the traditional copper-catalyzed methods. While specific applications to the synthesis of this compound are not extensively detailed in the direct search results, the general applicability of this method to the coupling of aryl halides with amines suggests its potential as a modern and efficient route.

In the quest for greener and more sustainable chemical processes, microwave-assisted organic synthesis has emerged as a valuable technique. Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner product formation in shorter timeframes compared to conventional heating. ajrconline.org The application of microwave energy to the synthesis of N-substituted anthranilic acid derivatives has been explored, demonstrating the potential for rapid and efficient production. nih.gov

Furthermore, research into metal-catalyst-free amination reactions offers an even more environmentally friendly approach. One such innovative method involves the use of superheated water as a solvent and medium for the amination of 2-chloro-5-nitrobenzoic acid. researchgate.net This process avoids the use of transition metal catalysts, which can be toxic and costly to remove from the final product. researchgate.net Although this has been demonstrated for an isomer, the principle could potentially be adapted for the synthesis of this compound.

The following tables summarize the findings from the exploration of these synthetic routes.

Table 1: Copper-Catalyzed Synthetic Approaches for this compound and Analogues

| Starting Material | Reagents and Catalyst | Solvent | Reaction Conditions | Product | Yield | Reference |

| 4-Chloro-3-nitrobenzoic acid | Aryl amine | n-Propanol | Reflux, 12 hours | This compound | Not specified | ajrconline.org |

| 2-Bromo-3-nitrobenzoic acid | Aniline, Copper(I) chloride, Copper powder, N-ethylmorpholine | 2,3-Butanediol | 70°C, 16-18 hours | This compound | Not specified | rroij.com |

| 2-Bromo-3-nitrobenzoic acid | 4-Fluoroaniline, Copper(I) chloride, Copper powder, N-ethylmorpholine | 2,3-Butanediol | 70°C, 17 hours | 2-((4-Fluorophenyl)amino)-3-nitrobenzoic acid | 94% | rroij.com |

| 2-Bromo-3-nitrobenzoic acid | Aniline, Potassium carbonate | DMF | 90°C, 6-18 hours | This compound | Not specified | google.com |

Table 2: Novel and Alternative Synthetic Approaches for Related N-Aryl Anthranilic Acids

| Method | Starting Material | Reagents and Conditions | Product | Significance | Reference |

| Microwave-assisted Synthesis | Quinaldic acid phenyl ester, 4-Bromoaniline | Solvent-free, Microwave irradiation, 150°C | N-(4-bromophenyl)quinoline-2-carboxamide | Demonstrates rapid, high-yield synthesis with microwave energy. | nih.gov |

| Metal-catalyst-free Amination | 2-Chloro-5-nitrobenzoic acid, Various arylamines | Superheated water, Potassium carbonate, 150-190°C, 2-3 hours | N-Aryl-5-nitroanthranilic acids | Environmentally benign method avoiding transition metal catalysts. | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 4 Anilino 3 Nitrobenzoic Acid

Reaction Mechanisms of the Nitro Group

The nitro group is a key site of reactivity in 4-anilino-3-nitrobenzoic acid, primarily undergoing reductive transformations that are crucial for the synthesis of corresponding amino compounds.

Reductive Transformations and Formation of Reactive Intermediates

The reduction of the aromatic nitro group is a stepwise process that involves the formation of several reactive intermediates. The generally accepted mechanism, first proposed by Haber based on electrochemical experiments, proceeds through two potential pathways: a direct "hydrogenation" route and a "condensation" route. orientjchem.orgunimi.it

In the direct pathway, the nitro group (-NO₂) is sequentially reduced to a nitroso group (-NO) and then to a hydroxylamine (B1172632) group (-NHOH), which is finally reduced to the amine (-NH₂). orientjchem.orgunimi.it These intermediates, particularly nitrosobenzene (B162901) and phenylhydroxylamine, are highly reactive and typically not isolated from the reaction medium as they convert to aniline (B41778) upon formation. orientjchem.org The reduction of the nitro group leads to the oxidation of other substances, such as the formation of methemoglobin from hemoglobin when nitroaromatic compounds are metabolized in biological systems. uzh.ch

The condensation pathway involves the reaction between the nitroso intermediate and the hydroxylamine intermediate to form an azoxy derivative. unimi.italmacgroup.com This azoxy compound can then be further reduced to an azo compound and a hydrazo compound before yielding the final amine product. almacgroup.com The specific pathway followed can depend on the catalyst, solvent, and reaction conditions. orientjchem.org For instance, an alkaline environment can promote the condensation route. orientjchem.org

Table 1: Intermediates in Nitro Group Reduction

| Intermediate Species | Chemical Group | Role in Pathway |

|---|---|---|

| Nitroso Compound | -NO | First stable intermediate in the direct reduction pathway. orientjchem.org |

| Hydroxylamine | -NHOH | Second intermediate in the direct pathway; can condense with the nitroso species. orientjchem.orgunimi.it |

| Azoxy Compound | -N=N(O)- | First intermediate in the condensation pathway. almacgroup.com |

| Azo Compound | -N=N- | Second intermediate in the condensation pathway. almacgroup.com |

Catalytic Hydrogenation Studies and Pathway Elucidation

Catalytic hydrogenation is the most common and industrially significant method for reducing nitroarenes to their corresponding anilines. researchgate.netresearchgate.net The reaction involves the use of a metal catalyst and a hydrogen source.

Catalysts and Conditions: A wide range of metal catalysts are effective for this transformation, with palladium (Pd), platinum (Pt), nickel (Ni), and rhodium (Rh) being the most common. researchgate.netmdpi.com These are often supported on materials like carbon (e.g., Pd/C) or alumina. orientjchem.orgmdpi.com Studies on the liquid-phase hydrogenation of nitrobenzene (B124822) have shown high catalyst activity with structured Pd/γ-Al₂O₃/Al catalysts. mdpi.com The reaction can be performed under various conditions, from ambient temperature and pressure using sodium borohydride (B1222165) (NaBH₄) as the reductant to elevated temperatures and pressures using hydrogen gas (H₂). almacgroup.comnih.govasianpubs.org The choice of solvent is also critical; while alcohols are common, aqueous alkaline solutions can be used for nitrobenzoic acids to improve solubility, though this may require higher hydrogen pressures. almacgroup.com

Mechanistic Pathways: The hydrogenation of nitroaromatic compounds generally follows one of two main mechanistic models, as detailed previously. The direct hydrogenation pathway is often referred to as the Haber-Lukashevich scheme. orientjchem.orgresearchgate.net The condensation route, involving intermediates like azoxybenzene, is also a significant possibility, particularly under specific conditions. orientjchem.orgalmacgroup.com For example, the hydrogenation of ethyl 4-nitrobenzoate (B1230335) on palladium catalysts to produce anesthesin proceeds without the formation of detectable intermediates, consistent with the direct hydrogenation pathway. orientjchem.orgresearchgate.net Rhodium-based complexes have also been shown to selectively catalyze the reduction of the nitro group in 4-nitrobenzoic acid to 4-aminobenzoic acid with high chemoselectivity, leaving the carboxylic group intact. researchgate.netresearchgate.net

Table 2: Common Catalysts for Nitro Group Hydrogenation

| Catalyst | Support | Typical Conditions | Selectivity Notes |

|---|---|---|---|

| Palladium (Pd) | Carbon (C) | H₂, mild to elevated T/P | High activity and selectivity for the nitro group. orientjchem.orgrsc.org |

| Platinum (Pt) | Carbon (C), Al₂O₃ | H₂, mild to elevated T/P | Can also hydrogenate the aromatic ring at higher T/P. orientjchem.orgresearchgate.net |

| Nickel (Ni) | Raney Ni, various supports | H₂, typically elevated T/P | Widely used, cost-effective catalyst. researchgate.netasianpubs.org |

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a site for derivatization, primarily through nucleophilic acyl substitution, and can also undergo decarboxylation under certain conditions.

Mechanistic Insights into Derivatization Reactions

The direct nucleophilic acyl substitution of a carboxylic acid is challenging because the hydroxyl group (-OH) is a poor leaving group. libretexts.org To facilitate reactions like esterification or amidation, the reactivity of the carboxyl group must be enhanced. libretexts.orglibretexts.org

This enhancement is typically achieved in one of two ways:

Acid Catalysis: In the presence of a strong mineral acid (e.g., H₂SO₄), the carbonyl oxygen of the carboxylic acid is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles like alcohols (Fischer esterification). libretexts.org The reaction proceeds through a tetrahedral intermediate, from which water is eliminated to form the ester. libretexts.org

Conversion to a More Reactive Intermediate: The -OH group can be converted into a better leaving group. A common laboratory method is the reaction with thionyl chloride (SOCl₂) to form a highly reactive acid chloride. libretexts.org This acid chloride can then readily react with a wide range of nucleophiles. Another strategy involves converting the acid to an ester for subsequent modifications. For instance, in solid-phase synthesis, 4-fluoro-3-nitrobenzoic acid has been reacted with β-amino acids, demonstrating a derivatization pathway that leads to the formation of benzodiazepine (B76468) structures after subsequent reduction and cyclization steps. researchgate.net Alkylation is another method used to modify carboxylic acids, converting them into esters which often exhibit better chromatographic behavior. scribd.com

Decarboxylation Kinetics and Proposed Reaction Mechanisms

The thermal decarboxylation of nitrobenzoic acids has been studied to understand the influence of the nitro group's position on the reaction mechanism. For meta- and para-nitrobenzoic acids, decarboxylation is kinetically a first-order reaction. oup.com The reaction rates are observed to be faster in basic solvents like aniline compared to neutral solvents like glycerol, which suggests a unimolecular electrophilic substitution (Sₑ1) mechanism. oup.com

In the Sₑ1 mechanism, the rate-determining step is the heterolytic cleavage of the R-C bond to form a carbanion, which is then rapidly protonated. This mechanism is facilitated by electron-withdrawing substituents on the aromatic ring that can stabilize the resulting carbanion intermediate. oup.com

Conversely, for carboxylic acids with electron-donating substituents, a bimolecular electrophilic substitution (Sₑ2) mechanism is often proposed, where the rate-determining step is the attack of a proton on the carbon atom adjacent to the carboxyl group. The stability of m- and p-nitrobenzoic acids in the acidic solvent resorcinol (B1680541) further supports the proposed Sₑ1 mechanism for these isomers. oup.com The kinetics of decarboxylation can be used as a probe to investigate the properties of microenvironments such as micelles. nih.gov

Table 3: Kinetic Parameters for Decarboxylation of Nitrobenzoic Acids in Aniline

| Isomer | Temperature Range (°C) | Activation Energy (ΔE, kcal/mol) | Proposed Mechanism |

|---|---|---|---|

| m-Nitrobenzoic acid | 110-135 | 24.5 | Sₑ1 oup.com |

| p-Nitrobenzoic acid | 110-135 | 29.8 | Sₑ1 oup.com |

Electrophilic and Nucleophilic Substitution Behavior on the Aromatic Ring

The substitution pattern of this compound dictates its reactivity towards electrophilic and nucleophilic attack on its two aromatic rings.

Electrophilic Aromatic Substitution: The reactivity of the two rings towards electrophiles is vastly different.

Ring A (the nitrobenzoic acid moiety): This ring is substituted with two strong electron-withdrawing, deactivating groups (–NO₂ and –COOH) and one powerful electron-donating, activating group (the anilino –NH– group). The amino group is a strong ortho-, para-director. youtube.com The carboxylic acid and nitro groups are meta-directors. wikipedia.orgchemicalbook.com The activating effect of the anilino group dominates, directing incoming electrophiles to the positions ortho and para to it. The para position (C-1) is blocked. Of the two ortho positions (C-3 and C-5), C-3 is blocked by the nitro group. Therefore, electrophilic attack is strongly directed to the C-5 position, which is ortho to the activating anilino group and meta to the two deactivating groups.

Ring B (the aniline moiety): This ring is activated by the –NH– group, which directs incoming electrophiles to the ortho and para positions of this ring.

Nucleophilic Aromatic Substitution: For nucleophilic aromatic substitution (SₙAr) to occur, a leaving group and strong electron-withdrawing groups positioned ortho and/or para to it are typically required. While the parent molecule this compound does not have a suitable leaving group, its synthesis often starts from a precursor that does. For example, 4-anilino-3-nitrobenzonitrile is synthesized by heating 4-chloro-3-nitrobenzonitrile (B1361363) with aniline. nih.gov In this SₙAr reaction, the chloride ion is the leaving group, and its displacement is activated by the ortho-nitro group and the para-nitrile group. Similarly, solid-phase syntheses have utilized 4-fluoro-3-nitrobenzoic acid, where the fluorine atom acts as the leaving group in nucleophilic substitution reactions. researchgate.net This indicates that if a suitable leaving group were present at the C-4 position of the benzoic acid ring, it would be susceptible to displacement by nucleophiles, activated by the adjacent nitro group.

Influence of Substituent Electronic and Steric Effects on Reaction Profiles

The chemical reactivity of this compound is profoundly influenced by the electronic properties and spatial arrangement of its constituent functional groups, as well as any additional substituents on its aromatic rings. These factors dictate the electron density distribution and steric accessibility of reactive sites, thereby governing reaction rates, regioselectivity, and even the feasibility of certain transformations.

The inherent architecture of the molecule features a complex interplay of electronic effects. The anilino group, attached to the C4 position of the benzoic acid ring, generally acts as an electron-donating group (EDG) through resonance, increasing the electron density of the aromatic system. Conversely, the nitro group (-NO₂) at the C3 position and the carboxylic acid group (-COOH) at the C1 position are potent electron-withdrawing groups (EWGs) through both inductive and resonance effects. This push-pull electronic arrangement polarizes the molecule and significantly impacts the reactivity of the aromatic rings and the functional groups.

Research into the synthesis of derivatives of this compound highlights the influence of substituents on the anilino moiety. In the formation of methyl esters, for example, the yield of the product varies depending on the electronic nature of the substituent at the para-position of the aniline ring. ajrconline.org

An interactive table demonstrating the impact of p-substituents on the anilino ring on the synthesis of methyl-4-arylamino-3-nitrobenzoates is presented below.

| Substituent (R) on Anilino Ring | Substituent Type | Product | Melting Point (°C) | Yield (%) |

|---|---|---|---|---|

| -H | Neutral | Methyl-4-anilino-3-nitrobenzoate | 128 | 62 |

| p-Cl | Electron-Withdrawing | Methyl-4-(4-chloroanilino)-3-nitrobenzoate | 144 | 65 |

| p-CH₃ | Electron-Donating | Methyl-4-(4-methylanilino)-3-nitrobenzoate | 161 | 70 |

| p-OCH₃ | Electron-Donating | Methyl-4-(4-methoxyanilino)-3-nitrobenzoate | 156 | 85 |

Data sourced from Asian Journal of Research in Chemistry. ajrconline.org

Similarly, reactions involving the carboxylic acid group or the secondary amine can be sterically hindered. For instance, the rate of esterification or amidation could be significantly reduced by bulky ortho-substituents on the anilino ring, which would impede the access of reactants to the -NH- bridge or the -COOH group. While specific kinetic data for substituted this compound is not widely available, the principles of the Hammett equation, which correlates reaction rates with substituent constants (σ), quantitatively describe these electronic influences. libretexts.orgacs.orgnih.gov Electron-withdrawing groups generally have positive σ values and increase the acidity of benzoic acids, while electron-donating groups have negative σ values. libretexts.org The steric component, however, often causes deviations from simple Hammett correlations, particularly for ortho-substituted compounds. cgchemistrysolutions.co.inlibretexts.org

Spectroscopic Characterization and Advanced Structural Elucidation of 4 Anilino 3 Nitrobenzoic Acid

Vibrational Spectroscopy for Molecular Dynamics Analysis

Vibrational spectroscopy provides profound insights into the molecular structure, bonding, and conformational dynamics of a compound. By probing the vibrational energy levels, techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy serve as powerful tools for identifying functional groups and understanding intramolecular and intermolecular interactions.

While specific experimental FTIR data for 4-Anilino-3-nitrobenzoic acid is not extensively documented in publicly available literature, the expected vibrational modes can be inferred from the analysis of closely related compounds such as various nitrobenzoic and aminobenzoic acids. The FTIR spectrum is anticipated to be characterized by a series of distinct absorption bands corresponding to the vibrations of its constituent functional groups.

Key expected vibrational frequencies include:

O-H Stretching: A broad band is expected in the region of 2500-3300 cm⁻¹ for the carboxylic acid O-H stretching, often overlapping with C-H stretching vibrations.

N-H Stretching: A sharp to medium band should appear around 3300-3500 cm⁻¹ corresponding to the N-H stretching of the secondary amine (anilino) group.

C=O Stretching: A strong absorption band characteristic of the carboxylic acid carbonyl group is predicted to be in the 1680-1710 cm⁻¹ region.

NO₂ Stretching: Asymmetric and symmetric stretching vibrations of the nitro group are expected to produce strong bands around 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively.

C-N Stretching: The stretching vibration of the C-N bond of the anilino group is likely to be observed in the 1280-1350 cm⁻¹ range.

Aromatic C-H and C=C Stretching: Multiple bands in the 3000-3100 cm⁻¹ (C-H stretching) and 1450-1600 cm⁻¹ (C=C stretching) regions will be indicative of the two aromatic rings.

A hypothetical data table for the prominent FTIR peaks based on known data for similar compounds is presented below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad, Medium-Strong |

| N-H Stretch (Amine) | 3300-3500 | Medium, Sharp |

| Aromatic C-H Stretch | 3000-3100 | Medium-Weak |

| C=O Stretch (Carboxylic Acid) | 1680-1710 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |

| NO₂ Asymmetric Stretch | 1500-1560 | Strong |

| NO₂ Symmetric Stretch | 1335-1370 | Strong |

| C-N Stretch | 1280-1350 | Medium |

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. While specific experimental Raman data for this compound is scarce, analysis of related structures allows for the prediction of key Raman active modes.

The Raman spectrum is expected to be dominated by vibrations of the aromatic rings and the nitro group. Key anticipated Raman signals include:

Ring Breathing Modes: The symmetric "ring breathing" vibrations of the benzene (B151609) rings are expected to produce sharp and intense bands in the 1000 cm⁻¹ region.

NO₂ Symmetric Stretch: The symmetric stretching of the nitro group, also strong in the IR, typically gives a prominent Raman band.

Aromatic C=C Stretching: The C=C stretching vibrations of the aromatic rings will also be clearly visible in the Raman spectrum.

A table of predicted significant Raman peaks is provided below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050-3100 | Medium |

| Aromatic Ring Breathing | ~1000 | Strong |

| NO₂ Symmetric Stretch | 1335-1370 | Strong |

| Aromatic C=C Stretch | 1580-1620 | Strong |

A powerful approach in modern spectroscopic analysis is the correlation of experimentally obtained spectra with those computed using theoretical methods like Density Functional Theory (DFT). This allows for a more precise assignment of vibrational modes. For a molecule like this compound, DFT calculations would typically be performed to optimize the molecular geometry and calculate the harmonic vibrational frequencies.

Studies on analogous compounds, such as 4-methyl-3-nitrobenzoic acid, have shown that DFT calculations (e.g., using the B3LYP functional with a 6-311++G basis set) can accurately predict vibrational spectra. The computed frequencies are often scaled to correct for anharmonicity and other systematic errors, leading to a strong correlation with experimental data. Such a correlative analysis for this compound would be invaluable for a definitive assignment of its vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. Although specific experimental ¹H and ¹³C NMR spectra for this compound are not readily found in published literature, the expected chemical shifts and coupling patterns can be predicted based on the substituent effects on the aromatic rings.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the two aromatic rings, the amine proton, and the carboxylic acid proton. The protons on the nitro-substituted ring are expected to be downfield due to the electron-withdrawing nature of the nitro and carboxyl groups. The protons on the anilino ring will be more shielded. The amine (N-H) proton will likely appear as a broad singlet, and the carboxylic acid (O-H) proton as a very broad singlet at a downfield chemical shift.

¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The carboxyl carbon is expected to resonate at a significantly downfield position (around 165-175 ppm). The carbons attached to the nitro group and the amino group will also show characteristic shifts.

Below is a table of predicted chemical shift ranges for this compound.

| Atom | Predicted Chemical Shift (ppm) |

| ¹H (Aromatic) | 6.5 - 8.5 |

| ¹H (N-H) | ~9.0 - 10.0 (broad) |

| ¹H (O-H) | >10 (very broad) |

| ¹³C (C=O) | 165 - 175 |

| ¹³C (Aromatic) | 110 - 150 |

X-ray Diffraction Studies on Analogues for Crystalline Architecture and Conformation

While a crystal structure for this compound itself is not available in the searched literature, X-ray diffraction studies on its close analogues, namely Methyl 4-anilino-3-nitrobenzoate and 4-Anilino-3-nitrobenzonitrile, provide critical insights into its likely solid-state conformation and intermolecular interactions. nih.govnih.gov

In the crystal structure of Methyl 4-anilino-3-nitrobenzoate, the two aromatic rings are not coplanar but are oriented at a dihedral angle of 51.50(4)°. nih.gov This twisted conformation is a result of steric hindrance between the two rings. Furthermore, an intramolecular N-H···O hydrogen bond is observed between the anilino N-H and an oxygen atom of the ortho-nitro group, forming a six-membered ring. nih.gov This interaction contributes to the stability of the conformation. In the crystal lattice, molecules are linked into centrosymmetric dimers via intermolecular N-H···O hydrogen bonds, and π-π stacking interactions between the benzene rings further stabilize the structure. nih.gov

Similarly, the crystal structure of 4-Anilino-3-nitrobenzonitrile also reveals a non-planar molecule, with a dihedral angle of 49.41(9)° between the two phenyl rings. nih.gov An intramolecular N-H···O hydrogen bond is also present in this analogue, forming a stable S(6) ring motif. nih.gov

These findings strongly suggest that this compound, in its crystalline form, also adopts a non-planar conformation with a significant dihedral angle between its two aromatic rings. It is also highly probable that an intramolecular hydrogen bond exists between the anilino proton and one of the oxygen atoms of the nitro group. The carboxylic acid group would likely participate in intermolecular hydrogen bonding, potentially forming dimers, which is a common structural motif for carboxylic acids in the solid state.

The crystallographic data for these analogues are summarized in the table below.

| Compound | Dihedral Angle between Rings (°) | Key Intramolecular Interaction | Key Intermolecular Interactions |

| Methyl 4-anilino-3-nitrobenzoate | 51.50(4) nih.gov | N-H···O (to NO₂) nih.gov | N-H···O hydrogen bonds, π-π stacking nih.gov |

| 4-Anilino-3-nitrobenzonitrile | 49.41(9) nih.gov | N-H···O (to NO₂) nih.gov | C-H···O hydrogen bonds, π-π stacking nih.gov |

Computational Chemistry and Theoretical Modeling of 4 Anilino 3 Nitrobenzoic Acid

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a prominent computational method used to study the electronic structure of many-body systems. It is widely applied to molecules like 4-Anilino-3-nitrobenzoic acid to elucidate various properties. DFT calculations are often performed using specific functionals, such as Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP), and basis sets like 6-311++G. scirp.orgscirp.org

DFT is employed to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. For this compound, key conformational features include the relative orientation of the two aromatic rings and the conformation of the carboxylic acid group.

Studies on analogous structures provide significant insight. In the crystal structure of the related compound, Methyl 4-anilino-3-nitrobenzoate, the two aromatic rings are twisted with a dihedral angle of 51.50°. nih.gov A similar compound, 4-Anilino-3-nitrobenzonitrile, exhibits a comparable twist with a dihedral angle of 49.41°. nih.gov This non-planar conformation is a result of steric hindrance and electronic effects.

Furthermore, the carboxylic acid group can exist in different rotational conformations (conformers). A DFT study on the similar molecule 4-Methyl-3-nitrobenzoic acid identified two primary conformers, cis and trans, arising from the rotation around the C-Cα bond. scirp.org The study concluded that the cis conformer, where the hydroxyl hydrogen is closer to the ring, is the more stable form. scirp.org Given the structural similarities, a similar preference is expected for this compound.

Optimized geometrical parameters for a closely related analog, 4-Methyl-3-nitrobenzoic acid, calculated using DFT at the B3LYP/6-311++G level, are presented below to provide representative values.

| Parameter | Bond/Angle | Calculated Value (Å or °) |

|---|---|---|

| Bond Lengths (Å) | C=O | 1.209 |

| C-O | 1.365 | |

| O-H | 0.969 | |

| C-N (nitro) | 1.475 | |

| Bond Angles (°) | O=C-O | 122.9 |

| C-O-H | 104.9 | |

| C-C-N (ipso) | 122.5 |

DFT calculations are instrumental in predicting the vibrational spectra (FTIR and FT-Raman) of molecules. Each vibrational mode corresponds to a specific motion of atoms, such as stretching or bending of bonds. Theoretical frequencies are often scaled by a factor to correct for systematic errors arising from the harmonic approximation and basis set limitations, thereby improving agreement with experimental data. scirp.org

A comprehensive vibrational analysis was performed on 4-Methyl-3-nitrobenzoic acid using the DFT B3LYP/6-311++G method. scirp.org The study provided detailed assignments for the observed spectral bands. Key vibrational modes for this compound would include the N-H stretch of the aniline (B41778) group, symmetric and asymmetric stretches of the NO₂ group, and the C=O and O-H vibrations of the carboxylic acid group.

| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Calculated (Scaled) for Analog (cm⁻¹) |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | ~3000 | 3089 |

| C=O Stretch (Carboxylic Acid) | ~1700 | 1723 |

| NO₂ Asymmetric Stretch | ~1530 | 1540 |

| NO₂ Symmetric Stretch | ~1350 | 1365 |

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. semanticscholar.org

In this compound, the anilino group acts as an electron donor, while the nitro and carboxylic acid groups are electron acceptors. This "push-pull" nature suggests that the HOMO is likely localized on the electron-rich anilino-phenyl moiety, and the LUMO is concentrated on the electron-deficient nitro-substituted phenyl ring. researchgate.net This separation of orbitals facilitates intramolecular charge transfer (ICT), a key phenomenon for many of its properties. Theoretical studies on 4-nitrobenzoic acid confirm that the HOMO and LUMO are crucial for explaining charge transfer mechanisms. ias.ac.in

| Parameter | Value (eV) |

|---|---|

| E(HOMO) | -5.918 |

| E(LUMO) | -3.136 |

| Energy Gap (ΔE) | 2.782 |

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical calculations are invaluable for mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed.

A relevant reaction for this class of compounds is the catalytic hydrogenation of the nitro group to form an amine. Studies on the related hydrogenation of ethyl 4-nitrobenzoate (B1230335) suggest the reaction proceeds via the Haber-Lukashevich mechanism. researchgate.netorientjchem.org This mechanism involves the sequential, stepwise addition of hydrogen. Computational modeling can validate this pathway for this compound by:

Modeling the initial reactant.

Calculating the structure and energy of the proposed intermediates: a nitroso derivative (-NO) and a hydroxylamine (B1172632) derivative (-NHOH).

Identifying the transition state structures that connect these intermediates.

In Silico Approaches to Predict and Understand Structure-Reactivity Relationships

In silico methods are used to establish relationships between a molecule's structure and its chemical reactivity. For this compound, this involves analyzing the electronic influence of its functional groups.

The molecule contains a strong electron-withdrawing nitro group (-NO₂) and an electron-donating anilino group (-NHPh). chemicalbook.com The reactivity of the aromatic ring and the acidity of the carboxylic acid are direct consequences of the interplay between these groups. The Hammett equation provides a framework for quantifying these substituent effects. wikipedia.org The nitro group at the meta position significantly increases the acidity of the carboxylic acid (lowering its pKa value) compared to unsubstituted benzoic acid, as it stabilizes the resulting carboxylate anion through its inductive effect. chemicalbook.comscielo.org.mx The para-anilino group, an activating group, has an opposing electronic effect. DFT calculations can provide accurate predictions of pKa values and map the molecular electrostatic potential, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Exploration of Nonlinear Optical (NLO) Properties and Related Electronic Phenomena

Materials with nonlinear optical (NLO) properties are crucial for technologies like lasers and optical data processing. ias.ac.in Molecules that exhibit strong NLO responses often feature a donor-π-acceptor (D-π-A) architecture, which promotes significant intramolecular charge transfer (ICT). semanticscholar.org

This compound is an excellent candidate for NLO activity due to its D-π-A structure:

Donor (D): The anilino group.

π-bridge (π): The two phenyl rings.

Acceptor (A): The nitro and carboxylic acid groups.

Computational methods can predict NLO behavior by calculating the first-order hyperpolarizability (β), a measure of the second-order NLO response. Theoretical investigations on similar molecules like 4-nitroaniline (B120555) derivatives and 4-methyl-3-nitrobenzoic acid have been conducted to evaluate their NLO potential. scirp.orgresearchgate.netresearchgate.net These studies confirm that the combination of strong donor and acceptor groups linked by a conjugated system leads to large hyperpolarizability values, indicating significant NLO activity.

| Component | Value (10⁻³⁰ esu) |

|---|---|

| β_total | 2.93 |

Biological Activity Research and Mechanistic Pathway Elucidation

Antifilarial Activity Assessment of 4-Anilino-3-nitrobenzoic Acid Derivatives

Filariasis, a debilitating parasitic disease, has been a key target for drug discovery programs. Derivatives of this compound have emerged as a promising class of compounds with potential antifilarial properties.

In Vitro and In Vivo Efficacy Studies in Parasitic Models

The synthesis of various derivatives of this compound has been a focal point of antifilarial drug research. ajrconline.org One study involved the synthesis of twelve 1-heterocyclicaminomethyl-3-(4′-arylamino-3′-nitrobenzoylhydrazono)-2-indolinones, which were then tested for their effectiveness against Litomosoides carinii in cotton rats. ajrconline.org Among these, compound VIj demonstrated significant activity, showing a 79%, 55.7%, and 88.8% reduction in microfilariae (mf) count on days 8, 21, and 42, respectively. ajrconline.org This highlights the potential of this chemical series in combating filarial infections.

Earlier research also pointed towards the antifilarial potential of related compounds. For instance, some methyl-4-anilino-3-amino/aminoacetyl benzoates were synthesized and a few of these compounds were reported to possess antifilarial activity. ajrconline.org Furthermore, certain 1-(N-Substituted carboxamido-2-aminophenyl) 4-methyl piperazines also exhibited promising antifilarial effects. ajrconline.org

The journey to these complex molecules often begins with the reaction of 4-chloro-3-nitrobenzoic acid with an arylamine to produce 4-arylamino-3-nitrobenzoic acids. ajrconline.org These are then converted to their methyl esters, which upon treatment with hydrazine (B178648) hydrate (B1144303), yield the corresponding benzoylhydrazines. ajrconline.org These hydrazines are subsequently reacted with isatin (B1672199) to form the final active compounds. ajrconline.org

Elucidation of Anti-parasitic Mechanisms of Action

While the exact mechanisms of action for many of these antifilarial derivatives are still under investigation, the broader class of nitroaromatic compounds offers some clues. The nitro group in these molecules can be reduced to form reactive intermediates that interact with cellular components, leading to a variety of biological effects. This reactivity is a key aspect of their potential therapeutic action against parasites.

Further research into the specific molecular targets within the parasite is necessary to fully elucidate the anti-parasitic mechanisms of these this compound derivatives. Understanding these pathways will be crucial for optimizing their efficacy and selectivity.

Anticancer Research and Chemotaxis Inhibition Studies

The structural features of this compound have also made it an attractive starting point for the development of novel anticancer agents. Researchers have explored its derivatives for their ability to inhibit cancer cell migration and for their direct cytotoxic effects.

Investigation of Anti-metastatic Potential in Cellular Models

Metastasis, the spread of cancer cells, is a major challenge in cancer treatment. A study investigating 4-methyl-3-nitro-benzoic acid (MNBA), a related compound, revealed its potential as an anti-metastatic agent. nih.gov While MNBA did not affect the viability or cell cycle of breast cancer cell lines, it effectively inhibited EGF-induced migration and chemotaxis in vitro. nih.gov Furthermore, in vivo studies using SCID mice with breast cancer xenografts showed that MNBA, in combination with Paclitaxel, synergistically inhibited tumor growth and metastasis. nih.gov These findings suggest that MNBA and potentially other derivatives of this compound could be developed as novel anti-metastasis drugs. nih.gov

Design and Evaluation of Aniline (B41778) Mustard Analogues with Antitumor Activity

Aniline mustards are a class of alkylating agents known for their cytotoxic and antitumor effects, which they exert by cross-linking cellular DNA. koreascience.kr To enhance the potency and selectivity of existing anticancer agents, researchers have incorporated the N,N-bis(2-chloroethyl)amino moiety (an aniline mustard) into various molecular scaffolds. koreascience.kr

In one such study, aniline mustard analogues of Antineoplaston A10 were synthesized and evaluated for their in vitro antitumor activity against five different human solid tumor cell lines: A-549 (lung), SK-OV-3 (ovarian), HCT-15 (colon), SK-MEL-2 (melanoma), and XF-498 (CNS). koreascience.kr The results indicated that the aniline mustard analogues exhibited more potent antitumor activity than the original A10 analogues. koreascience.kr Specifically, a maniline mustard of a benzoyl analogue displayed remarkable antitumor activity. koreascience.kr

The synthesis of these potent analogues involved converting diol methyl esters to dichloro mustard methyl esters, followed by hydrolysis and reaction with thionyl chloride to produce mustard acyl chlorides. koreascience.kr These were then reacted with 3-aminopiperidine-2,6-dione (B110489) to yield the final mustard A10 analogues. koreascience.kr This approach of combining a DNA-intercalating agent with an alkylating group has been shown to significantly enhance antitumor activity. koreascience.krresearchgate.net

Broader Biological Activity Screening of Analogues (e.g., Antimicrobial, Anti-inflammatory)

The versatile structure of this compound and its parent compound, para-aminobenzoic acid (PABA), has led to the exploration of its derivatives for a wide range of other biological activities. ontosight.ainih.gov

Derivatives of nitrobenzoic acids have shown potential as antimicrobial agents. Research indicates that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them candidates for the development of new antibiotics. Structural modifications have been shown to enhance this antimicrobial efficacy. For example, certain PABA-derived analogues have exhibited notable antifungal and antibacterial activities, with some showing significant minimum inhibitory concentrations (MIC) against various microbial strains. nih.gov

In addition to antimicrobial properties, anti-inflammatory activity has also been observed in related compounds. While direct studies on this compound are limited, the broader class of compounds containing similar structural motifs has been investigated for anti-inflammatory effects. biointerfaceresearch.combibliotekanauki.pl

The diverse biological activities of this compound derivatives underscore the importance of this chemical scaffold in medicinal chemistry. Further research and development in this area hold the promise of yielding novel therapeutic agents for a variety of diseases.

Toxicological and Metabolic Pathway Investigations

The presence of a nitroaromatic structure in this compound makes its metabolic fate and toxicological profile a subject of scientific interest. Research into compounds of this class often centers on the biological reduction of the nitro group, a key step that can lead to either detoxification or bioactivation into toxic metabolites.

Studies on Bioreduction of Nitro Groups in Biological Systems

The bioreduction of nitroaromatic compounds is a critical metabolic pathway observed across various biological systems, including bacteria, fungi, and mammalian tissues. mdpi.comscirp.org This process almost invariably involves the reduction of the nitro (-NO₂) group. mdpi.com Under anaerobic conditions, which can be found in environments like the lower gastrointestinal tract, enzymes known as nitroreductases catalyze the complete reduction of the nitro group to an amino (-NH₂) group. mdpi.comresearchgate.net This transformation proceeds through highly reactive intermediates, including nitroso and hydroxylamine (B1172632) derivatives. scirp.orgresearchgate.net

The biological activity of nitroaromatic compounds is often a direct result of this bioreduction. researchgate.net The reduction can be a single-electron transfer process, leading to a nitro anion radical. This radical can be converted to the nitroso compound and then further reduced. researchgate.net However, in the presence of oxygen, this nitro anion radical can react with molecular oxygen to regenerate the parent nitroaromatic compound while producing a superoxide (B77818) anion, leading to oxidative stress. researchgate.net

For instance, the metabolism of the related compound 4-nitrobenzoic acid involves the reduction of its nitro group to form 4-hydroxyaminobenzoic acid and 4-aminobenzoic acid, a process largely carried out by intestinal bacteria. uzh.ch Studies using bovine rumen fluid, which contains a rich microbial ecosystem, have demonstrated the effective reduction of various nitro compounds to their corresponding amines, confirming that these biotransformations are enzymatic. scirp.org Given its structure, this compound is expected to undergo similar metabolic transformations, where its nitro group is reduced, potentially influencing its biological effects.

Enzyme Inhibition Research (e.g., 3-nitrobenzoic acid dioxygenase)

The study of how this compound and its analogs interact with enzymes is a key area of research. ontosight.ai While direct inhibition studies on this specific molecule are not widely documented, research on related compounds provides significant insight.

One relevant enzyme is 3-nitrobenzoic acid dioxygenase (MnbAB) , an enzyme complex from Comamonas sp. JS46 involved in the biodegradation of 3-nitrobenzoic acid. nih.govdntb.gov.ua Research into the substrate specificity of MnbAB revealed that while it can act on several m- and p-nitrobenzoic acid derivatives, its activity is significantly decreased by the presence of a hydroxy or an amino group at the ortho position relative to the nitro group. nih.govdntb.gov.ua Since this compound possesses an anilino (phenylamino) group at the 4-position, which is ortho to the 3-nitro group, it is plausible that it would act as a poor substrate or potential inhibitor for this type of dioxygenase.

Furthermore, research on the closely related compound 4-amino-3-nitrobenzoic acid has shown it to be a potent inhibitor of trans-sialidase (TcTS) , a key enzyme in the parasite Trypanosoma cruzi, the causative agent of Chagas disease. nbinno.comnih.gov In enzymatic assays, 4-amino-3-nitrobenzoic acid demonstrated a 77% inhibition of TcTS, highlighting the potential of this structural backbone to serve as a basis for enzyme inhibitors. nbinno.comnih.gov This finding has led to further investigation into its mechanism of action, confirming that the compound has a direct effect on the enzyme. nih.gov Additionally, derivatives of this compound, such as 4-anilino-3-cyanobenzo[g]quinolines, have been synthesized and evaluated as potent inhibitors of various kinases, including Src kinase. nih.gov

| Compound | Enzyme | Organism | Finding | Reference |

|---|---|---|---|---|

| 4-amino-3-nitrobenzoic acid | Trans-sialidase (TcTS) | Trypanosoma cruzi | Potent inhibitor, showing 77% inhibition in enzymatic assays. | nih.gov |

| Ortho-substituted nitrobenzoates (e.g., with amino groups) | 3-nitrobenzoic acid dioxygenase (MnbAB) | Comamonas sp. JS46 | The presence of an amino group at the ortho position to the nitro group decreased enzyme activity. | nih.govdntb.gov.ua |

| 4-anilino-3-cyanobenzo[g]quinoline derivatives | Src kinase | N/A (in vitro) | Demonstrated potent inhibitory activity against the kinase. | nih.gov |

Applications in Proteomics Research as Chemical Probes or Modifiers

Chemical proteomics is a rapidly advancing field that utilizes small-molecule probes to study protein function, interactions, and localization directly in complex biological systems. rsc.orgrsc.org These chemical probes are powerful tools for identifying the protein targets of small molecules and elucidating their mechanisms of action. researchgate.netmdpi.com

A prominent strategy within chemical proteomics is Activity-Based Protein Profiling (ABPP) , which employs chemical probes that covalently bind to the active sites of specific enzymes. rsc.orgmdpi.com These probes typically consist of three parts: a reactive group (or "warhead") that binds to the protein, a specific recognition element, and a reporter tag (like a fluorophore or biotin) for detection and enrichment. rsc.org

While there is no specific literature detailing the use of this compound as a chemical probe, its structure possesses features that could be adapted for such purposes. As a small molecule with known biological interactions, it could serve as a scaffold for the design of new probes. ontosight.aicymitquimica.com By incorporating a reactive electrophilic "warhead" and a bio-orthogonal handle for "click" chemistry, derivatives of this compound could potentially be converted into activity-based probes. rsc.org Such probes could be used to identify novel protein targets or to profile the activity of enzyme families in their native cellular environment, aiding in target identification and validation for drug discovery. researchgate.net The general approach of using small molecules to explore protein function underscores the potential utility of compounds like this compound in future proteomics research. nih.gov

Advanced Analytical Methodologies for 4 Anilino 3 Nitrobenzoic Acid Research

Chromatographic Techniques for Separation and Purity Analysis

Chromatography is the cornerstone for the separation of 4-Anilino-3-nitrobenzoic acid from complex mixtures, starting materials, and potential impurities. The choice of technique is dictated by the analytical goal, whether it is purity assessment, quantification, or isolation.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of non-volatile, polar compounds like this compound. A typical method involves reverse-phase chromatography, which separates compounds based on their hydrophobicity.

Developing a robust HPLC method requires careful optimization of several key parameters. For this compound and structurally related nitroaromatic compounds, a C18 (octadecylsilane) column is a common and effective choice for the stationary phase. researchgate.net The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. researchgate.netsielc.comnih.gov Adjusting the pH of the aqueous component, often with formic acid or phosphoric acid, is critical for controlling the ionization state of the carboxylic acid and aniline (B41778) functional groups, thereby influencing retention time and peak shape. researchgate.netsielc.com Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is often employed to ensure the efficient elution of all components in a mixture. nih.gov Detection is commonly performed using a UV detector, as the aromatic rings and nitro group in the molecule are strong chromophores. researchgate.netnih.gov

A summary of typical HPLC conditions for related nitrobenzoic acids is presented below.

| Parameter | Typical Condition | Purpose |

| Column | Reverse-Phase C18 (Octadecylsilane), 5 µm particle size | Separates based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Methanol and Water (with acid) | Elutes the compound from the column. |

| pH Modifier | Formic Acid or Phosphoric Acid | Controls ionization state to improve peak shape. researchgate.netsielc.com |

| Flow Rate | 0.7 - 1.3 mL/min | Affects analysis time and separation efficiency. researchgate.netnih.gov |

| Detection | UV, at or near 254 nm or 271 nm | Quantifies the analyte based on light absorbance. researchgate.netnih.gov |

| Temperature | Ambient or controlled (e.g., 30 °C) | Affects retention time and viscosity. researchgate.net |

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their size, charge, and viscosity. wikipedia.org When coupled with mass spectrometry (MS), CE-MS becomes a powerful tool for the targeted analysis of charged low-molecular-weight compounds. elsevierpure.com This combination offers high separation efficiency, requires minimal sample volume, and provides molecular mass information for confident identification. wikipedia.org

For the analysis of this compound, its carboxylic acid group allows it to be readily analyzed in its deprotonated, anionic form. The CE separation would be based on the electrophoretic mobility of this anion. To prevent the analyte from adsorbing to the inner wall of the fused-silica capillary, which can degrade separation performance, the capillary surface is often coated. nih.govresearchgate.net The interface between the CE capillary and the mass spectrometer is crucial, with electrospray ionization (ESI) being the most common method. wikipedia.orgnih.gov A sheath liquid is often used to provide a stable electrical connection for the electrospray process. nih.govnih.gov CE-MS is particularly advantageous for analyzing complex biological samples, offering a high degree of specificity and sensitivity. elsevierpure.com

Mass Spectrometry (MS) Techniques for Structural Confirmation and Quantitative Analysis

Mass spectrometry is an indispensable tool for the analysis of this compound, providing definitive structural confirmation and enabling highly sensitive quantification.

Electrospray Ionization (ESI) is a soft ionization technique that transfers ions from solution into the gas phase, making it ideal for analyzing polar molecules like this compound without significant fragmentation. The compound can be ionized in either positive or negative mode, though negative ion mode is often preferred for carboxylic acids as it readily forms the stable [M-H]⁻ ion through deprotonation. researchgate.net

Tandem mass spectrometry (MS/MS) adds another layer of specificity. In this technique, the [M-H]⁻ ion is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) to break it into characteristic fragment ions, and these fragments are then analyzed in a second mass analyzer. nih.gov For nitroaromatic benzoic acids, common fragmentation pathways include the loss of carbon dioxide (decarboxylation) and the loss of nitro-related groups such as NO₂ or NO. researchgate.net By monitoring specific transitions from the precursor ion to a product ion (a technique known as Multiple Reaction Monitoring or MRM), analysts can achieve exceptional selectivity and sensitivity for quantifying the compound, even in highly complex matrices. researchgate.net

A study on various nitroaromatic compounds, including aminonitrobenzoic acids, revealed that ionization efficiency and fragmentation patterns are highly dependent on the molecular structure. researchgate.net For instance, the position of substituents can influence fragmentation, an effect that can be exploited to develop substance-specific detection methods. researchgate.net

Ion Mobility Spectrometry (IMS), often coupled with mass spectrometry, is an emerging technique that separates ions based on their size, shape, and charge in the gas phase. The key parameter measured is the Collision Cross Section (CCS), which is a value representing the effective area of the ion as it tumbles and drifts through a buffer gas. An experimentally measured CCS value provides an additional dimension of data that, alongside retention time and m/z, significantly increases confidence in compound identification.

For novel or reference compounds where experimental CCS values may not be available, predictive models can be used. These models, often employing machine learning algorithms, calculate a theoretical CCS value based on the compound's 2D or 3D structure. nih.govresearchgate.net Several online databases and tools, such as CCSbase, provide predicted CCS values for a vast number of compounds. uni.lu These predicted values can be compared against experimental data of an unknown peak to aid in its tentative identification.

The predicted CCS values for various adducts of this compound, as calculated by the CCSbase tool, are provided below. uni.lu

| Adduct | Adduct Formula | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | [C₁₃H₁₁N₂O₄]⁺ | 259.07134 | 152.9 |

| [M+Na]⁺ | [C₁₃H₁₀N₂O₄Na]⁺ | 281.05328 | 158.5 |

| [M-H]⁻ | [C₁₃H₉N₂O₄]⁻ | 257.05678 | 158.5 |

| [M+NH₄]⁺ | [C₁₃H₁₄N₃O₄]⁺ | 276.09788 | 167.3 |

| [M+K]⁺ | [C₁₃H₁₀N₂O₄K]⁺ | 297.02722 | 151.4 |

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

Derivatization Strategies for Enhanced Analytical Detection and Resolution

Derivatization is the process of chemically modifying an analyte to alter its physicochemical properties, with the goal of improving its analysis. research-solution.comgreyhoundchrom.com For this compound, derivatization can target its carboxylic acid or secondary amine functional groups to enhance detection, improve chromatographic behavior, or enable analysis by different techniques.

The objectives of derivatization include:

Improving Resolution: Modifying the analyte can reduce peak tailing for polar compounds. research-solution.com

Increasing Volatility: For analysis by Gas Chromatography (GC), polar functional groups must be converted to less polar, more volatile forms. research-solution.comgreyhoundchrom.com For example, the carboxylic acid group can be converted to an ester (a process called esterification). research-solution.com

Enhancing Detection: A chemical tag with strong UV absorbance or fluorescence can be attached to the molecule, significantly lowering the limit of detection. researchgate.net This is particularly useful for HPLC with fluorescence detection, a highly sensitive technique. Reagents like dansyl chloride could potentially be used to label the aniline nitrogen. researchgate.net

Improving Chiral Separation: For separating enantiomers (non-superimposable mirror images), derivatization with a chiral reagent can create diastereomers that are separable on a standard (non-chiral) HPLC column. researchgate.net

While derivatization adds an extra step to the sample preparation workflow, the benefits in terms of sensitivity and selectivity can be substantial for specific research applications. researchgate.net

Colorimetric and Spectrophotometric Assays for Biological Activity Monitoring

The evaluation of the biological activity of this compound and its derivatives often relies on colorimetric and spectrophotometric assays. These methods are favored for their simplicity, high throughput, and cost-effectiveness. They are instrumental in screening for potential therapeutic properties, such as antioxidant and enzyme inhibitory activities, by measuring changes in color or absorbance of a solution.

A fundamental principle underlying these assays is the interaction of the test compound with a chromogenic substrate, leading to a quantifiable change in light absorption at a specific wavelength. The intensity of this change is typically proportional to the biological activity of the compound.

One of the key areas of investigation for compounds like this compound is their potential as enzyme inhibitors. The nitro group, being electron-withdrawing, can influence the compound's interaction with biological targets. Spectrophotometric methods are widely used to determine the inhibitory effects of compounds on various enzymes. For instance, the Ellman's method is a well-established spectrophotometric assay used to screen for inhibitors of enzymes like acetylcholinesterase, which is relevant in the context of neurodegenerative diseases. This assay utilizes 5,5′-dithiobis(2-nitrobenzoic) acid (DTNB), which reacts with the product of the enzymatic reaction to produce a colored product, allowing for the quantification of enzyme activity and its inhibition.

Furthermore, derivatives of this compound have been synthesized and investigated for a range of biological activities, including their potential as neuroprotective agents. While the specific assays are not always detailed, the evaluation of such properties often involves monitoring cellular health and viability, which can be assessed using colorimetric assays like the MTT or XTT assay. These assays measure the metabolic activity of cells, which is reflected in a color change produced by the reduction of a tetrazolium salt by cellular dehydrogenases.

In the context of antioxidant activity, which is another potential therapeutic avenue for this class of compounds, several spectrophotometric assays are routinely employed. These include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. In these assays, the ability of the test compound to scavenge free radicals is measured by the decrease in absorbance of the colored radical solution.

The following table illustrates the type of data that can be generated from such assays for a hypothetical derivative of this compound.

Table 1: Hypothetical Biological Activity Data for a this compound Derivative

| Assay Type | Target | Parameter | Result | Wavelength (nm) |

|---|---|---|---|---|

| Antioxidant | DPPH Radical | IC50 | 45.2 µM | 517 |

| Antioxidant | ABTS Radical | IC50 | 28.9 µM | 734 |

| Enzyme Inhibition | Acetylcholinesterase | IC50 | 15.7 µM | 412 |

| Cytotoxicity | HeLa Cells | CC50 | > 100 µM | 450 |

This table is for illustrative purposes only and is based on typical results for similar compounds. IC50 represents the concentration of the compound required to inhibit 50% of the activity, and CC50 represents the concentration required to reduce cell viability by 50%.

It is important to note that while these assays provide valuable initial screening data, further validation through more complex biological and cellular models is necessary to fully understand the therapeutic potential of this compound and its derivatives.

Future Research Directions and Translational Applications

Rational Design and Synthesis of Next-Generation 4-Anilino-3-nitrobenzoic Acid Analogues

The rational design of next-generation analogues of this compound is a pivotal step towards enhancing its therapeutic or material properties. This approach involves strategic structural modifications to optimize activity, selectivity, and pharmacokinetic profiles. A key strategy in medicinal chemistry is the use of bio-isosteres—substituents or groups with similar physical or chemical properties that impart desirable characteristics to the parent compound. For instance, the 1,3,4-oxadiazole (B1194373) ring is a well-known bio-isostere for ester, amide, and carboxylic acid functionalities, often improving metabolic stability and lipophilicity. ijprajournal.com

The synthesis of novel analogues can be achieved through various established chemical routes. One common method involves the reaction of a substituted nitrobenzoic acid with different aniline (B41778) starting materials. For example, the Jourdan-Ullmann coupling reaction between 2-bromo-3-nitrobenzoic acid and a diverse array of anilines has been successfully employed to generate a library of analogues. rroij.com Similarly, derivatives have been synthesized by starting with 4-chloro-3-nitrobenzoic acid and reacting it with various aryl amines. ajrconline.org These synthetic strategies allow for the systematic modification of the anilino ring, which can significantly influence the molecule's biological activity. Further modifications, such as the reduction of the nitro group to an amine or its replacement with other functional groups, can also be explored to create a wide range of derivatives with potentially new applications.

To improve properties like antimicrobial activity, a rational design approach can be used to synthesize derivatives with enhanced efficacy. For example, creating triaryl derivatives has been shown to drastically improve antimicrobial activity against certain bacteria. nih.gov

Table 1: Synthetic Strategies for this compound Analogues

| Starting Material | Reagent/Reaction Type | Resulting Analogue Type | Reference |

|---|---|---|---|

| 4-Chloro-3-nitrobenzoic acid | Various Aryl Amines | 4-Arylamino-3-nitrobenzoic acids | ajrconline.org |

| 2-Bromo-3-nitrobenzoic acid | Various Anilines / Jourdan-Ullmann Coupling | 2-(Phenylamino)-3-nitrobenzoic acid analogues | rroij.com |

| 4-Hydroxy-3-nitrobenzoic acid | 4-Methoxy aniline / Amide Coupling | Biaryl Amide Derivatives | nih.gov |

| 3-Nitrobenzoic acid | Aniline / Catalyst | This compound | ontosight.ai |

Identification of Novel Biological Targets and Therapeutic Modalities

The structural framework of this compound and its analogues suggests potential interactions with a variety of biological targets, opening avenues for new therapeutic applications. ontosight.ai Research has indicated that derivatives of this scaffold may possess antibacterial, anti-inflammatory, anticancer, and antifilarial properties. ontosight.aiajrconline.org